6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate
Description
6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate is a synthetic organic compound featuring a pyranone core substituted with a thioether-linked 4,6-dimethylpyrimidin-2-yl group and esterified with 2-phenylbutanoic acid. Its molecular formula is C₂₃H₂₂N₂O₄S, with a molecular weight of 434.5 g/mol. The compound’s structural complexity arises from its hybrid heterocyclic system, combining pyrimidine and pyran moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-18(16-8-6-5-7-9-16)21(26)28-20-12-27-17(11-19(20)25)13-29-22-23-14(2)10-15(3)24-22/h5-12,18H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRBTWHULSVWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a pyrimidine ring, a pyranone structure, and a phenylbutanoate moiety, which collectively contribute to its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 428.5 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks often exhibit antimicrobial activity. For instance, derivatives of pyrimidine and pyranone have been studied for their efficacy against various bacterial strains. A study demonstrated that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The compound's ability to interact with biological targets suggests potential anticancer activity. Preliminary studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research on similar pyranone derivatives has reported their effectiveness in inducing apoptosis in human cancer cell lines .
Interaction with GPCRs
A notable study identified a related compound (ML221), which acts as a functional antagonist of the apelin (APJ) receptor, demonstrating selectivity over the angiotensin II type 1 receptor. This finding highlights the potential of pyrimidine-based compounds in modulating GPCR pathways, which are crucial in various physiological processes .
Case Study 1: Antimicrobial Efficacy
In a comparative study, the antimicrobial activity of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives was tested against multiple pathogens. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of structurally similar compounds. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5 | HeLa |
| Compound Y | 10 | MCF7 |
The biological activities of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives are attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with GPCRs can lead to altered signaling pathways influencing cellular responses.
- Induction of Apoptosis : Many related compounds have been shown to trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the pyranone-pyrimidine scaffold but differ in ester substituents and functional groups. Below is a detailed comparison based on available evidence:
6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-Bromobenzoate
- Molecular Formula : C₁₉H₁₅BrN₂O₄S
- Molecular Weight : 447.3 g/mol
- Key Differences: The ester group is replaced with a 3-bromobenzoate moiety, introducing a bromine atom at the meta position. Lower molecular weight (447.3 vs. 434.5 g/mol) due to the absence of a butyl chain in the ester substituent .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate
- Molecular Formula : C₂₀H₁₈O₆
- Molecular Weight : 366.35 g/mol
- Key Differences: Lacks the pyrimidine-thioether moiety, substituting it with a 4-methoxyphenoxy group. Higher oxygen content (6 oxygen atoms vs. 4 in the target compound) may increase polarity and aqueous solubility .
Triethylamine 4-(((2R,3S,5R)-5-(4-Acetamido-2-Oxopyrimidin-1(2H)-yl)-2-((Bis(4-Methoxyphenyl)(Phenyl)Methoxy)Methyl)Tetrahydrofuran-3-yl)Oxy)-4-Oxobutanoate
- Molecular Formula: Not explicitly provided, but estimated to exceed 800 g/mol.
- The presence of bis(4-methoxyphenyl)(phenyl)methoxy (DMT) groups suggests applications in solid-phase synthesis, unlike the target compound’s simpler ester functionality .
Structural and Functional Implications
Steric and Electronic Effects
- The 2-phenylbutanoate ester in the target compound introduces a flexible alkyl chain with aromatic termini, balancing lipophilicity and steric bulk. In contrast, bromobenzoate analogs prioritize halogen bonding but sacrifice conformational flexibility .
Research Tools and Methodologies
Crystallographic software like SHELXL and WinGX has been critical in resolving the structures of related heterocyclic compounds . For instance, SHELXL’s refinement algorithms enable precise modeling of thioether and ester linkages, while ORTEP-3 aids in visualizing steric clashes in analogs like the DMT-containing nucleoside derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
